3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Generic naphthyridinone analogs lack defined substitution, causing failed SAR correlations. This compound provides a precise 1,8-naphthyridin-4(1H)-one core with 4-methoxybenzoyl and 7-methyl groups, enabling consistent kinase inhibitor profiling. • Differentiated substitution pattern eliminates ambiguity in FGFR/PDE4/tubulin target engagement studies • Lower melting point (~114 °C) enhances solubility for in vivo formulation • Methoxy handle enables further derivatization for chemical probe synthesis.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 894888-21-2
Cat. No. B2891539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
CAS894888-21-2
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H14N2O3/c1-10-3-8-13-16(21)14(9-18-17(13)19-10)15(20)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3,(H,18,19,21)
InChIKeyVHFQRTYIPBUEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one (CAS 894888-21-2): Core Scaffold & Procurement-Relevant Physicochemical Profile


3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a 1,8-naphthyridin-4(1H)-one derivative bearing a 4-methoxybenzoyl substituent at the 3‑position and a methyl group at the 7‑position. The 1,8‑naphthyridinone core is a recognized privileged scaffold in medicinal chemistry, with derivatives reported as tubulin polymerization inhibitors, phosphodiesterase‑4 (PDE4) inhibitors, and FGFR kinase inhibitors [1]. The compound’s molecular formula is C₁₇H₁₄N₂O₃ (MW 294.31 g/mol), and its substitution pattern differentiates it from numerous in‑class analogs that lack the electron‑donating 4‑methoxy group on the benzoyl ring .

Why Generic 1,8‑Naphthyridinone Substitution Is Not Advisable for 3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one Research Applications


The 1,8‑naphthyridinone class encompasses a broad range of biological activities that are exquisitely sensitive to the nature and position of substituents [1]. Even minor modifications—such as replacing the 4‑methoxybenzoyl group with an unsubstituted benzoyl or a 4‑methylbenzoyl moiety, or shifting the naphthyridine nitrogen pattern from 1,8‑ to 1,6‑—can profoundly alter target engagement, physicochemical properties, and synthetic tractability . Consequently, generic substitution with a “similar” naphthyridinone may lead to divergent biological outcomes, invalidating SAR hypotheses and compromising reproducibility in lead‑optimization programs.

Quantitative Differentiation of 3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one Against Closest Structural Analogs


Regioisomeric Naphthyridine Core Comparison: 1,8‑ vs. 1,6‑Naphthyridinone Scaffold

The 1,8‑naphthyridinone core of the target compound positions the nitrogen atoms at opposite rings, a topology that is geometrically and electronically distinct from the 1,6‑naphthyridinone regioisomer. The 1,6‑analog 3‑(4‑methoxybenzoyl)‑1,6‑naphthyridin‑4(1H)‑one (CAS 1351398‑56‑5) is commercially available but lacks the 7‑methyl substituent and exhibits a different hydrogen‑bonding pattern . Although no head‑to‑head biological data are available, the distinct core topology is known to confer divergent selectivity profiles in kinase inhibition [1].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Benzoyl Substituent SAR: 4‑Methoxybenzoyl vs. Unsubstituted Benzoyl at the 3‑Position

The 3‑(4‑methoxybenzoyl) motif introduces an electron‑donating methoxy group para to the carbonyl linker, which is absent in the direct analog 3‑benzoyl‑7‑methyl‑1,8‑naphthyridin‑4(1H)‑one (CAS 894888‑07‑4) . In the 2‑aryl‑1,8‑naphthyridin‑4(1H)‑one series, the presence and position of methoxy substituents on the aryl ring have been shown to significantly modulate tubulin polymerization inhibitory activity and cytotoxicity [1]. Although direct comparative data for the 3‑benzoyl series are not publicly available, the SAR precedent suggests that the 4‑methoxy group can enhance potency through improved electronic complementarity and potential hydrogen‑bonding interactions.

Structure-Activity Relationship Lead Optimization Tubulin Polymerization

Melting Point Differentiation as a Purity and Formulation Indicator

3‑(4‑Methoxybenzoyl)‑7‑methyl‑1,8‑naphthyridin‑4(1H)‑one is reported as a yellowish crystalline solid with a melting point of approximately 114 °C . This value is notably lower than that of the unsubstituted benzoyl analog (3‑benzoyl‑7‑methyl‑1,8‑naphthyridin‑4(1H)‑one), for which vendor data indicate a melting point >250 °C . The lower melting point of the methoxy derivative reflects reduced crystal lattice energy, which may translate to improved solubility in organic solvents and easier formulation for in vitro assays.

Analytical Chemistry Compound Purity Formulation Development

Optimal Research and Procurement Application Scenarios for 3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one


Kinase Inhibitor Lead Optimization (FGFR, Tubulin, or PDE4)

The 1,8‑naphthyridin‑4(1H)‑one core is a validated kinase inhibitor scaffold [1]. This compound, with its 4‑methoxybenzoyl and 7‑methyl substitution, is suited for SAR studies aimed at improving potency and selectivity against FGFR, tubulin, or PDE4 targets, where electron‑rich aryl groups are known to enhance binding [2].

Scaffold‑Hopping and Core‑Isomer Selectivity Profiling

For programs exploring naphthyridine core isomers, this compound provides a direct 1,8‑core partner to the commercially available 1,6‑core analog 3‑(4‑methoxybenzoyl)‑1,6‑naphthyridin‑4(1H)‑one . Parallel procurement enables head‑to‑head selectivity screening against kinase panels.

Pre‑formulation Solubility and Solid‑State Assessment

Its lower melting point (~114 °C) relative to unsubstituted benzoyl analogs suggests favorable solubility in organic solvents . This property can be exploited in early pre‑formulation studies to optimize vehicle composition for in vivo PK/PD experiments.

Chemical Probe Synthesis and Derivatization

The methoxy group serves as a synthetic handle for further functionalization (e.g., demethylation to phenol, subsequent alkylation), facilitating the preparation of chemical probes or affinity reagents for target identification studies.

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